molecular formula C22H28ClNaO6 B1669232 Cloprostenol sodium CAS No. 62561-03-9

Cloprostenol sodium

Cat. No. B1669232
CAS RN: 62561-03-9
M. Wt: 446.9 g/mol
InChI Key: IFEJLMHZNQJGQU-KXXGZHCCSA-M
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Description

Cloprostenol Sodium is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent luteolytic agent, which means that it causes the corpus luteum to stop production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .


Synthesis Analysis

The synthesis of Cloprostenol Sodium involves a unified process from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . This process involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

The molecular formula of Cloprostenol Sodium is C22H28ClNaO6 . The average molecular weight is 446.897 Da . The structure of Cloprostenol Sodium includes an aromatic ring attached to a cyclopentane ring via an oxygen bridge .


Chemical Reactions Analysis

Cloprostenol Sodium is a synthetic prostaglandin analogue . It has the ability to elicit luteolysis and uterine contraction . It is also used for synchronizations of rates and some other treatments .


Physical And Chemical Properties Analysis

Cloprostenol Sodium has a molecular weight of 446.897 Da . It has a melting point of 68-70ºC . It is soluble in water and forms non-covalent inclusion complexes with a variety of guest molecules .

Scientific Research Applications

NMR Studies of Inclusion Complex with β-cyclodextrin

Research by Whang et al. (2008) investigated the inclusion complex of Cloprostenol sodium salt with β-cyclodextrin (β-CD) in aqueous solutions using NMR and 3D molecular dynamics simulations. They found that β-CD forms a 1:1 inclusion complex with Cloprostenol, with aromatic and/or aliphatic side chains of Cloprostenol included in the β-CD. This study suggests potential applications in drug delivery systems through the formation of inclusion complexes between CDs and drugs like Cloprostenol sodium Whang, Vendeix, Gracz, Gadsby, & Tonelli, 2008.

Temporal Analysis in Endometrial Tissue

De Moraes et al. (2015) explored the modifications induced by Cloprostenol sodium in the prostaglandin F2α receptor, caspase 3, and cyclooxygenase 2 mRNA expression during the puerperium of multiparous Nelore cows. Their findings open new avenues for studying hormonal protocols associated with Cloprostenol sodium, potentially improving postpartum uterine involution processes de Moraes, Maia, de Lima, Dias, Raposo-Ferreira, Sudano, Júnior, & Oba, 2015.

Effect on Human Ovarian Cancer Cell Lines

A study by Tian-hu (2009) focused on the cellular effects of Cloprostenol sodium on the growth of SKOV3 cell lines of human ovarian cancer in vitro. The research indicated that Cloprostenol sodium significantly inhibits the proliferation of SKOV3 cells and induces cell apoptosis, suggesting a potential application in cancer treatment Tian-hu, 2009.

Luteal Changes in Cattle

Research by Trevisol et al. (2015) characterized the physiological and morphological changes related to partial luteolysis in bovine corpus luteum after treatment with sub-doses of Cloprostenol sodium. This study contributes to understanding the partial luteolysis phenomenon induced by Cloprostenol sodium, which could have implications for reproductive management in cattle Trevisol, Ferreira, Ackermann, Destro, Marques Filho, Carmagos, Biehl, Amaral, Pantoja, Sartori, & Ferreira, 2015.

Safety And Hazards

Cloprostenol Sodium is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEJLMHZNQJGQU-KXXGZHCCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40665-92-7 (Parent)
Record name Cloprostenol sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046500
Record name Cloprostenol sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloprostenol sodium

CAS RN

55028-72-3, 62561-03-9
Record name Cloprostenol sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol sodium, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPROSTENOL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOPROSTENOL SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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